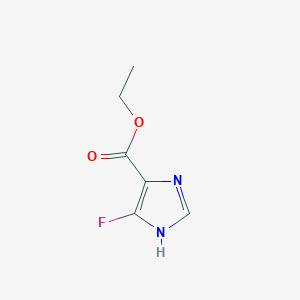

ethyl 5-fluoro-1H-imidazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

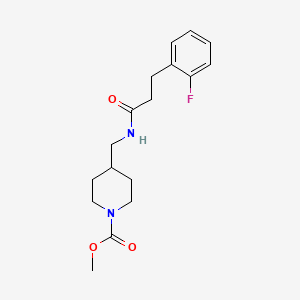

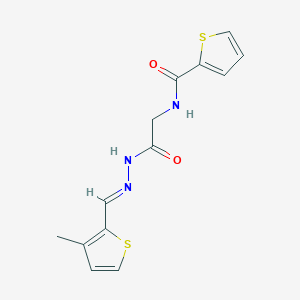

Ethyl 5-fluoro-1H-imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The synthesis of imidazole derivatives, including this compound, has been a topic of interest due to their broad range of chemical and biological properties . The Schiemann reaction is one of the main methods used for the production of these compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H7FN2O2 . The InChI code for this compound is 1S/C6H7FN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis

This compound is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water . It has a molecular weight of 158.13 .Applications De Recherche Scientifique

Synthesis of Histamine H2-Receptor Antagonists

Ethyl 5-fluoro-1H-imidazole-4-carboxylate has been utilized in the synthesis of histamine H2-receptor antagonists, demonstrating its significance in pharmaceutical chemistry. By converting ethyl 5-fluoroimidazole-4-carboxylate into corresponding alcohols and further into 5-fluoro-analogue of metiamide, researchers have explored its potential for creating compounds with specific biological activities (Brown, Shaw, & Durant, 1980).

Radioligand for Benzodiazepine Receptors

The compound has been adapted for labeling ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4] benzodiazepine-3-carboxylate (RO 15.1788-11C), a specific radioligand. This application is crucial for the in vivo study of central benzodiazepine receptors by positron emission tomography, providing a method to observe and quantify receptor sites in living organisms (Maziére et al., 1984).

Structural Studies

This compound's derivatives have been synthesized and their crystal structures studied, highlighting its utility in the field of crystallography and material science. For instance, the synthesis and crystallographic analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate demonstrates how the compound can serve as a building block for structurally complex molecules (Yeong et al., 2018).

Hydrogen-Bonded Supramolecular Structures

Investigations into ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have revealed their ability to form hydrogen-bonded supramolecular structures in various dimensions. This aspect is critical for understanding the molecular self-assembly processes and designing new materials with specific properties (Costa et al., 2007).

Safety and Hazards

Orientations Futures

The future directions for research on ethyl 5-fluoro-1H-imidazole-4-carboxylate and other imidazole derivatives include further exploration of their synthesis methods, chemical properties, and biological activities . There is also interest in their potential applications in the development of new drugs .

Mécanisme D'action

Target of Action

Ethyl 5-fluoro-1H-imidazole-4-carboxylate, also known as 5-fluoro-1H-Imidazole-4-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C6H7FN2O2 The primary targets of this compound are currently not well-documented in the available literature

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2-8°C .

Propriétés

IUPAC Name |

ethyl 5-fluoro-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNTZQIMEWDJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2913731.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2913732.png)

![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2913733.png)

![N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2913735.png)

![2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2913750.png)

![Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B2913752.png)